molecular formula C16H15N5 B13823668 5-((p-(Dimethylamino)phenyl)azo)quinoxaline CAS No. 23521-13-3

5-((p-(Dimethylamino)phenyl)azo)quinoxaline

Cat. No.: B13823668
CAS No.: 23521-13-3
M. Wt: 277.32 g/mol
InChI Key: BDVVEXOYWDAFNK-UHFFFAOYSA-N
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Description

5-((p-(Dimethylamino)phenyl)azo)quinoxaline is an organic compound known for its vibrant color and significant applications in various fields. It is a member of the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. This compound is particularly notable for its use in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the azo coupling reaction between p-(dimethylamino)aniline and quinoxaline. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a diazonium salt from p-(dimethylamino)aniline, which then reacts with quinoxaline to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((p-(Dimethylamino)phenyl)azo)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its ability to absorb light and transfer electrons. In DSSCs, the compound acts as a photosensitizer, absorbing sunlight and generating excited electrons, which are then transferred to the conduction band of a semiconductor, typically titanium dioxide. This process generates an electric current, which can be harnessed for power .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its specific azo linkage, which provides distinct electronic properties and enhances its performance in DSSCs compared to other similar compounds .

Properties

CAS No.

23521-13-3

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

IUPAC Name

N,N-dimethyl-4-(quinoxalin-5-yldiazenyl)aniline

InChI

InChI=1S/C16H15N5/c1-21(2)13-8-6-12(7-9-13)19-20-15-5-3-4-14-16(15)18-11-10-17-14/h3-11H,1-2H3

InChI Key

BDVVEXOYWDAFNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=NC=CN=C32

Origin of Product

United States

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